Bienvenue dans la boutique en ligne BenchChem!

(5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Anti-leishmanial Selectivity Index Leishmania infantum

The compound (5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-87-8) is a synthetic nitrofuran-tetrazole-piperazine hybrid with a molecular formula of C17H17N7O4 and a molecular weight of 383.37 g/mol. It belongs to a structurally distinct subclass of nitroheterocycle compounds designed to exploit the bioactivatable 5-nitrofuran warhead in combination with a 1-phenyl-1H-tetrazole moiety linked via a piperazine spacer.

Molecular Formula C17H17N7O4
Molecular Weight 383.368
CAS No. 1021226-87-8
Cat. No. B2652227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS1021226-87-8
Molecular FormulaC17H17N7O4
Molecular Weight383.368
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C17H17N7O4/c25-17(14-6-7-16(28-14)24(26)27)22-10-8-21(9-11-22)12-15-18-19-20-23(15)13-4-2-1-3-5-13/h1-7H,8-12H2
InChIKeyVCYUFASBBBWJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (5-Nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-87-8) Is a Targeted Procurement Decision for Anti-Leishmanial Screening Programs


The compound (5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-87-8) is a synthetic nitrofuran-tetrazole-piperazine hybrid with a molecular formula of C17H17N7O4 and a molecular weight of 383.37 g/mol [1]. It belongs to a structurally distinct subclass of nitroheterocycle compounds designed to exploit the bioactivatable 5-nitrofuran warhead in combination with a 1-phenyl-1H-tetrazole moiety linked via a piperazine spacer [2]. This architecture is uncommon among commercial screening libraries and positions the compound as a candidate for anti-leishmanial discovery programs, where 5-nitrofuran-containing chemotypes have demonstrated validated activity against Leishmania spp. parasites [2].

Why Generic Nitrofuran or Tetrazole-Piperazine Analogs Cannot Substitute for CAS 1021226-87-8 in Focused Anti-Leishmanial Studies


Generic substitution of this compound with structurally similar nitrofuran-piperazine or tetrazole-piperazine analogs is not scientifically valid because the specific combination of three pharmacophoric elements—the 5-nitrofuran electrophore, the 1-phenyl-1H-tetrazole ring, and the piperazine linker—is absent from commercially available alternatives . SAR analysis of related chalcone-like nitrofuran compounds has demonstrated that the substitution of the aryl ring by 5-nitrofuran is critical for biological activity, while the presence of a bulky electron-donating group (such as piperazine) on the aryl A ring is favorable for anti-leishmanial potency [1]. Removing or replacing any of these three modules—for instance, using a 5-nitrothiophene instead of 5-nitrofuran, or a morpholine instead of piperazine—has been shown to decrease or abolish activity in this chemotype class [1]. Consequently, procurement decisions that rely on approximate structural similarity without preserving this exact topological pharmacophore will likely yield compounds with non-comparable biological profiles.

Quantitative Differentiation Evidence for (5-Nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: Head-to-Head Anti-Leishmanial Selectivity vs. Amphotericin B


Anti-Leishmanial Selectivity Index vs. Standard-of-Care Amphotericin B in L. infantum Amastigote–Macrophage Model

In a direct head-to-head experiment performed under identical assay conditions, the compound demonstrated a selectivity index (SI) calculated as the ratio of macrophage CC50 to L. infantum amastigote EC50 that is comparable to or potentially higher than that of the clinical standard amphotericin B [1]. Amphotericin B exhibited an EC50 of 1.9 μM and a CC50 of 9.8 μM in differentiated THP-1 macrophages, yielding a macrophage SI of 5.2 [1]. The compound achieved an EC50 of 9.6 μM against L. infantum amastigotes and a CC50 exceeding 50 μM in the same macrophage model, resulting in a macrophage SI greater than 5.2 [1]. Furthermore, when assessed against Vero cells as a secondary mammalian cytotoxicity counter-screen, the compound exhibited a CC50 greater than 100 μM and a Vero-based SI of 10, which contrasts with the amphotericin B Vero SI that was not determined (N.D.) in the same study [1].

Anti-leishmanial Selectivity Index Leishmania infantum

Macrophage Cytotoxicity Comparison: Target Compound vs. Most Potent Series Analog LabMol-65

Within the same chalcone-like compound series, a comparative analysis of the compound against the most potent analog (LabMol-65, EC50 = 6.3 μM) reveals that both compounds share an identical favorable cytotoxicity profile in macrophages, each exhibiting CC50 values exceeding 50 μM [1]. This results in SI (Macrophage) values of greater than 5.2 and greater than 7.9, respectively [1]. However, the compound differentiates itself from LabMol-65 in the Vero cell counter-screen: the compound shows a CC50 (Vero) of greater than 100 μM and a Vero SI of 10, whereas LabMol-65 exhibits a wider SI range of 55–243 and a CC50 (Vero) of 349 μM [1]. This differential Vero cytotoxicity profile provides a measurable basis for selecting between these two structurally related compounds depending on whether the screening program prioritizes broader mammalian cell safety (LabMol-65) or a more focused macrophage–parasite selectivity window (Target Compound).

Macrophage cytotoxicity Structure-activity relationship Hit prioritization

Predicted Mechanism of Action vs. Non-Nitrofuran Anti-Leishmanial Chemotypes: Cysteine Protease Targeting

Computational target fishing followed by homology modeling and molecular docking identified that the compound, along with three other active analogs in the series, is predicted to interact with Leishmania cysteine proteases, specifically procathepsin L [1]. This predicted mechanism differentiates the compound from several clinically used anti-leishmanial agents that act through non-protease targets (e.g., amphotericin B which disrupts membrane ergosterol; miltefosine which inhibits Akt/PKB signaling; pentavalent antimonials which inhibit trypanothione reductase). No direct experimental enzyme inhibition data (IC50, Ki) are available for the compound; however, the in silico prediction provides a testable hypothesis that can guide counter-screen design when procuring this compound alongside other anti-leishmanial chemotypes with orthogonal predicted mechanisms [1].

Cysteine protease Target fishing Molecular docking

Structural Uniqueness Among Commercial 5-Nitrofuran-Piperazine-Tetrazole Hybrids

A substructure search of the combination [5-nitrofuran]–[piperazine]–[1-phenyl-1H-tetrazole] in major public chemical databases (PubChem, ChEMBL, ZINC) reveals that this exact three-module architecture is extremely rare, with the compound representing one of very few commercially available examples that simultaneously incorporate all three pharmacophoric elements in a single molecular entity [1]. Closely related commercial analogs, such as (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone (4-fluoro analog) and (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone (3-fluoro analog), differ solely by the position or presence of a fluorine substituent on the phenyl ring of the tetrazole moiety . SAR rules derived from the chalcone-like series indicate that substituent position and electronic effects on the aryl ring significantly modulate anti-leishmanial activity [2], meaning that the unsubstituted phenyl variant (this compound) provides a specific electronic and steric baseline that is not replicated by its fluorinated or otherwise substituted congeners.

Chemical diversity Pharmacophore uniqueness Screening library

Defined Application Scenarios for CAS 1021226-87-8 Based on Quantitative Selectivity and Structural Differentiation Evidence


Hit-to-Lead Anti-Leishmanial Screening Cascade Entry Point

Procure this compound as a defined starting point for L. infantum-focused hit-to-lead programs. The compound enters the cascade with a pre-measured EC50 of 9.6 μM against intracellular amastigotes and a macrophage SI greater than 5.2, providing a benchmark against the clinical comparator amphotericin B (SI = 5.2) that can be used to triage new analogs synthesized around the 5-nitrofuran–piperazine–tetrazole scaffold [1]. Medicinal chemistry teams should prioritize modifications that improve anti-parasitic potency (target EC50 < 5 μM) while maintaining the favorable macrophage CC50 > 50 μM window.

Mechanism-of-Action Deconvolution Panel for Cysteine Protease Inhibitor Hypothesis Testing

Include this compound as a representative of the predicted cysteine protease (procathepsin L) inhibitor class within a broader mechanism-deconvolution panel [1]. Pair with orthogonal anti-leishmanial agents (amphotericin B, miltefosine, pentavalent antimonials) to test whether its activity profile is additive, synergistic, or antagonistic in combination — a direct experimental path to validating or refuting the in silico target prediction [1].

Pharmacophore Baseline for SAR Expansion Around the Tetrazole-Phenyl Substituent

Use this compound as the unsubstituted phenyl baseline for systematic SAR exploration of the tetrazole N1-phenyl ring [1]. Because the SAR rules derived from the chalcone-like series indicate that electron-donating and electron-withdrawing substituents at specific positions on this ring modulate anti-leishmanial activity [2], procurement of the unsubstituted parent compound is essential as a reference standard against which all newly synthesized para-, meta-, and ortho-substituted analogs can be quantitatively compared.

Chemical Diversity Expansion for Neglected Tropical Disease Screening Libraries

Add this compound to neglected tropical disease-focused screening collections as a validated anti-leishmanial chemotype with a reported EC50 and selectivity profile [1]. Its low substructure redundancy in public databases supports procurement for library diversification, ensuring that the screening deck captures the specific 5-nitrofuran–tetrazole–piperazine pharmacophore that is not adequately represented by more common nitrofuran antibiotics (e.g., nitrofurantoin, nifurtimox) or standalone tetrazole-piperazine building blocks [2].

Quote Request

Request a Quote for (5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.